N,N-diethyl-2-methylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13(5-2)10(14)9-6-7-11-8(3)12-9/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLSTDCRYDGJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=NC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-methylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with two ethyl groups and a carboxamide functional group. Its molecular formula is C₁₁H₁₄N₂O, and it exhibits properties typical of pyrimidine derivatives, including solubility in organic solvents and potential for hydrogen bonding due to the carboxamide group.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxicity against hypopharyngeal tumor cells, outperforming traditional agents like bleomycin .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation, such as EGFR (epidermal growth factor receptor) and IKKβ (IκB kinase), leading to reduced tumor growth and metastasis .
- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous tissues .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks, with manageable side effects .
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated an IC50 value of 5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N,N-Diethyl-2-methylpyrimidine-4-carboxamide is being explored for its pharmacological properties. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures can exhibit significant anti-inflammatory, antimicrobial, and anticancer properties .
- Anticancer Activity : Studies have shown that pyrimidine derivatives can act as potent microtubule-targeting agents, which are crucial in cancer therapy due to their ability to disrupt cell division . this compound may serve as a lead compound for developing new anticancer drugs.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound could demonstrate antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This could position it as a candidate for developing new antibiotics.
Agrochemicals
Pesticide Formulation
The compound's structural features make it suitable for use in agrochemical formulations. Pyrimidine derivatives have been identified as effective components in insecticides and herbicides due to their ability to interfere with biological processes in pests .
- Insect Repellents : Similar compounds are utilized in formulations aimed at repelling insects, suggesting that this compound could be adapted for use in this area.
Materials Science
Polymer Chemistry
this compound may also find applications in materials science, particularly in the development of polymers and coatings. Its amide functional group can facilitate interactions with various polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Synthesis and Production
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the production process while maintaining high yields. These methods are advantageous for industrial applications where efficiency and cost-effectiveness are paramount .
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced cytotoxicity against breast cancer cells, paving the way for further development of this compound as a potential therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Carboxamides
The table below compares N,N-diethyl-2-methylpyrimidine-4-carboxamide with structurally related pyrimidine carboxamides:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects : The piperidinyl substituent in the compound from introduces steric bulk, which may hinder binding to flat enzyme active sites compared to the simpler diethyl group .
- Functional Diversity: The aminophenoxy group in ’s compound enables hydrogen bonding, making it more versatile in drug design than the non-polar methyl groups in the target compound .
Physicochemical Properties and Solubility Profiles
| Property | This compound | N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide |
|---|---|---|---|
| LogP (Predicted) | ~2.1* | ~1.8 | ~1.5 |
| Water Solubility | Low (diethyl group) | Moderate (piperidinyl group enhances polarity) | Moderate (aminophenoxy increases polarity) |
| pKa (Estimated) | ~3.5 (amide) | ~7.5 (piperidinyl nitrogen) | ~4.5 (amide), ~9.5 (amine) |
Notes:
- The target compound’s low solubility may contribute to its discontinuation, as aqueous solubility is critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diethyl-2-methylpyrimidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with diethylamine under amidation conditions. Key steps include activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and optimizing solvent systems (e.g., DMSO or acetonitrile) to enhance nucleophilic substitution . Catalysts like triethylamine are critical for neutralizing HCl byproducts and improving reaction efficiency. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
Q. How can structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyrimidine ring (e.g., methyl at C2 and carboxamide at C4) and FT-IR to verify amide C=O stretching (~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₁H₁₇N₃O), while HPLC (≥98% purity) with reverse-phase C18 columns confirms absence of byproducts like unreacted diethylamine or hydrolyzed intermediates .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Conduct in vitro antimicrobial screening via broth microdilution (MIC assays against Gram-positive/negative bacteria) and enzyme inhibition studies (e.g., COX-2 or kinase targets) using fluorescence-based assays . Molecular docking (AutoDock Vina) can predict binding affinities to active sites, prioritizing targets for experimental validation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl vs. trifluoromethyl) impact reactivity in downstream functionalization?
- Methodological Answer : Computational studies (DFT calculations via Gaussian) reveal that electron-donating groups (e.g., methyl at C2) increase pyrimidine ring electron density, facilitating electrophilic aromatic substitution at C5. Conversely, electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity, necessitating harsher conditions for cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) . Experimental validation via Hammett plots correlates substituent σ values with reaction rates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Address this by:
- Standardizing bioassays : Use identical cell lines (e.g., HEK293T) and solvent controls (DMSO ≤0.1% v/v) .
- Re-evaluating pharmacokinetics : Compare plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify confounding factors .
- Reproducing synthesis : Verify purity and stereochemistry via independent labs .
Q. What computational frameworks predict this compound’s metabolic pathways and toxicity?
- Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of ethyl groups). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II , which models interactions with toxicity targets like the aryl hydrocarbon receptor . Experimental validation involves LC-MS/MS metabolite profiling in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
